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molecular formula C7H7NO2S B494455 6-(Methylthio)nicotinic acid CAS No. 74470-25-0

6-(Methylthio)nicotinic acid

Cat. No. B494455
M. Wt: 169.2g/mol
InChI Key: LOXVLEHIADFMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557992B2

Procedure details

To a solution of 6-fluoronicotinic acid (0.995 g, 7.05 mmol) in 14 mL of DMSO was added sodium thiomethoxide (1.24 g, 17.6 mmol). The mixture was heated 80° C. for 1 h, cooled to rt, and treated with concentrated hydrochloric acid (4.5 mL, 0.054 mol). After 15 min, the mixture was diluted with ethyl acetate and concentrated in vacuo to provide 6-(methylthio)nicotinic acid that gave a mass ion (ES+) of 170.1 for [M+H]+.
Quantity
0.995 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH3:11][S-:12].[Na+].Cl>CS(C)=O.C(OCC)(=O)C>[CH3:11][S:12][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.995 g
Type
reactant
Smiles
FC1=NC=C(C(=O)O)C=C1
Name
Quantity
1.24 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CSC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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